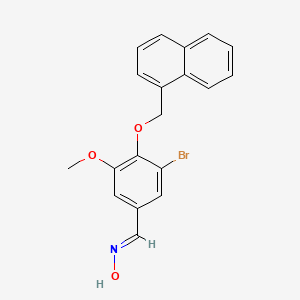
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime is a chemical compound with the molecular formula C19H15BrO3 . It has a molecular weight of 371.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime are not fully detailed in the search results. It is known that the compound has a molecular weight of 371.22 , but other properties such as melting point, boiling point, and density are not specified.Aplicaciones Científicas De Investigación
Modular Synthesis of Polycyclic Aromatic Hydrocarbons
Researchers have developed a modular, metal-catalyzed cycloisomerization approach to create angularly fused polycyclic aromatic hydrocarbons (PAHs) and their oxidized derivatives. This method utilizes palladium-catalyzed cross-coupling reactions followed by various chemical transformations, including Corey-Fuchs olefination and cycloisomerization, to synthesize a wide variety of benzo[c]phenanthrene analogues and their potential metabolites or derivatives. This strategy is highly versatile and opens up new pathways for the synthesis of complex PAH structures with potential applications in material science and organic electronics (Thomson, Parrish, Pradhan, & Lakshman, 2015).
Improvement in Synthetic Processes
Another study focused on improving the synthetic process of related compounds, illustrating a method for synthesizing 3,4,5-trimethoxy benzaldehyde via a series of reactions starting from p-hydroxy benzaldehyde. This process employs bromination, further reactions with sodium methylate, and methylation using dimethyl sulfate, demonstrating an efficient pathway for obtaining complex methoxy-substituted benzaldehydes which are crucial intermediates in organic synthesis (Feng, 2002).
Catalytic Oxidation of Olefins
The catalytic potential of mono oxovanadium(V) complexes with tridentate Schiff base ligands has been explored for the oxidation of olefins using hydrogen peroxide as the oxidant. This research highlights the effectiveness of these complexes in the catalytic oxidation process, offering valuable insights into green and efficient catalysis methodologies for olefin oxidation, which is fundamental in the production of various industrial chemicals (Monfared, Bikas, & Mayer, 2010).
Oxidation and Cyclization Reactions
The oxidation of 1-acyl-2-naphthol oximes has been studied, revealing pathways for peri- and o-cyclisation and spiro cyclodimerisation. This research provides a foundation for synthesizing naphthoquinone derivatives through controlled oxidation processes, which are crucial for the development of pharmaceuticals and advanced organic materials (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).
Synthesis of Complex Oxime Derivatives
Research on the synthesis, structural characterization, and computational analysis of oxime derivatives has been conducted to understand their molecular properties and potential applications in organic synthesis and material science. This work underscores the importance of detailed molecular studies in advancing the synthesis and application of oxime compounds in various scientific domains (Balachander & Manimekalai, 2017).
Propiedades
IUPAC Name |
(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-18-10-13(11-21-22)9-17(20)19(18)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11,22H,12H2,1H3/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVXIJWVJLDEQ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)
![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)
![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)